molecular formula C6H2Cl3N3 B8549037 6,7,8-Trichloroimidazo[1,2-b]pyridazine

6,7,8-Trichloroimidazo[1,2-b]pyridazine

Cat. No. B8549037
M. Wt: 222.5 g/mol
InChI Key: MQAWJHJFIZUKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trichloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H2Cl3N3 and its molecular weight is 222.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7,8-Trichloroimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,8-Trichloroimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7,8-Trichloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

6,7,8-trichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2Cl3N3/c7-3-4(8)6-10-1-2-12(6)11-5(3)9/h1-2H

InChI Key

MQAWJHJFIZUKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydroxy-7,8-dichloroimidazo[1,2-b]pyridazine (0.1 g, 0.5 mmol) from 1c was added to POCl3 (0.4 mL, 1.4 M) in a 1 dram vial. The mixture was heated to 120° C. for 2 days. Upon cooling CH2Cl2 was added and the mixture was poured onto ice water. The layers were separated and the aqueous layer was extracted with CH2Cl2 (15 mL). The organic layers were combined and washed with H2O (5 mL), followed by brine (5 mL). The solution was dried over Na2SO4 and concentrated in vacuo to give 6,7,8-trichloroimidazo[1,2-b]pyridazine as a tan solid (0.04 g, 37%).
Name
6-Hydroxy-7,8-dichloroimidazo[1,2-b]pyridazine
Quantity
0.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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